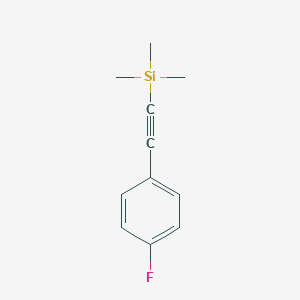

(4-Fluorophenylethynyl)trimethylsilane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-fluorophenyl)ethynyl-trimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FSi/c1-13(2,3)9-8-10-4-6-11(12)7-5-10/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRXYWQKYSSVZNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00408345 | |

| Record name | (4-Fluorophenylethynyl)trimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00408345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130995-12-9 | |

| Record name | (4-Fluorophenylethynyl)trimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00408345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-Fluorophenylethynyl)trimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(4-Fluorophenylethynyl)trimethylsilane chemical structure and properties.

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and spectral characterization of (4-Fluorophenylethynyl)trimethylsilane. This versatile organosilane compound serves as a key building block in organic synthesis, particularly in the construction of complex aromatic systems relevant to pharmaceutical and materials science research. This document includes detailed experimental protocols for its synthesis via the Sonogashira coupling reaction, a thorough compilation of its physicochemical and spectral data, and a visualization of the synthetic workflow.

Chemical Structure and Identification

This compound is an organosilicon compound characterized by a 4-fluorophenyl group linked to a trimethylsilyl group through an ethynyl bridge.

-

IUPAC Name: 1-Fluoro-4-((trimethylsilyl)ethynyl)benzene

-

CAS Number: 130995-12-9

-

Molecular Formula: C₁₁H₁₃FSi

-

Molecular Weight: 192.31 g/mol

-

Chemical Structure:

-

SMILES: C--INVALID-LINK--(C)C#Cc1ccc(F)cc1

-

InChI Key: ZRXYWQKYSSVZNJ-UHFFFAOYSA-N

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference.

| Property | Value | Reference |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 40 °C at 0.1 mmHg | [1] |

| Density | 0.948 g/mL at 25 °C | [1] |

| Refractive Index (n²⁰/D) | 1.5090 | [1] |

| Flash Point | 90.6 °C (195.1 °F) - closed cup | |

| Solubility | Soluble in common organic solvents. |

Synthesis

The most common and efficient method for the synthesis of this compound is the Sonogashira cross-coupling reaction. This reaction involves the palladium-catalyzed coupling of a terminal alkyne (trimethylsilylacetylene) with an aryl halide (4-fluoro-1-iodobenzene) in the presence of a copper(I) co-catalyst and a base.

Reaction Scheme

Detailed Experimental Protocol

This protocol is based on established Sonogashira coupling procedures.

Materials:

-

4-Fluoro-1-iodobenzene

-

Trimethylsilylacetylene

-

Bis(triphenylphosphine)palladium(II) chloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N), freshly distilled

-

Anhydrous tetrahydrofuran (THF) or another suitable solvent

-

Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-fluoro-1-iodobenzene (1.0 eq).

-

Add anhydrous solvent (e.g., THF or triethylamine).

-

To the stirred solution, add bis(triphenylphosphine)palladium(II) chloride (e.g., 0.02 eq) and copper(I) iodide (e.g., 0.04 eq).

-

Add triethylamine (2.0-3.0 eq) if not used as the solvent.

-

Slowly add trimethylsilylacetylene (1.1-1.5 eq) to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of celite to remove the catalyst and salts, washing with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a non-polar eluent (e.g., hexane or a hexane/ethyl acetate mixture) to afford the pure this compound.

Synthetic Workflow Diagram

References

An In-depth Technical Guide to the Synthesis of (4-Fluorophenylethynyl)trimethylsilane

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Fluorophenylethynyl)trimethylsilane is a valuable research chemical and building block in organic synthesis, particularly in the development of novel pharmaceuticals and functional materials. Its synthesis is primarily achieved through two main routes: the Sonogashira cross-coupling reaction and the direct silylation of 4-fluorophenylacetylene. This technical guide provides a comprehensive overview of these synthetic protocols, complete with detailed experimental procedures, comparative quantitative data, and workflow visualizations to aid in the efficient and reproducible preparation of this versatile compound.

Introduction

The incorporation of the 4-fluorophenylacetylene moiety into larger molecules is a common strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate electronic properties. The trimethylsilyl (TMS) group serves as a convenient protecting group for the terminal alkyne, allowing for selective reactions at other positions of a molecule.[1] The TMS group can be readily removed under mild conditions when the terminal alkyne is required for further transformations.[1] This guide details the most common and effective methods for the synthesis of this compound, providing researchers with the necessary information to select and implement the most suitable protocol for their specific needs.

Synthetic Pathways

The two primary synthetic routes for the preparation of this compound are:

-

Sonogashira Cross-Coupling Reaction: This palladium-catalyzed reaction couples a 4-fluorophenyl halide (typically an iodide or bromide) with trimethylsilylacetylene.[2]

-

Direct Silylation of 4-Fluorophenylacetylene: This method involves the deprotonation of 4-fluorophenylacetylene followed by quenching with a trimethylsilylating agent, such as trimethylsilyl chloride.[3]

The following sections provide detailed experimental protocols and quantitative data for each of these methods.

Sonogashira Cross-Coupling Reaction

The Sonogashira coupling is a robust and widely used method for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms.[2] The reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base in an organic solvent.[2]

General Reaction Scheme

Caption: Sonogashira coupling of 4-fluoro-1-iodobenzene.

Experimental Protocols

Protocol 3.2.1: Sonogashira Coupling using a Homogeneous Catalyst System

This protocol is based on a general procedure for Sonogashira cross-coupling reactions.[4]

Materials:

-

4-Fluoro-1-iodobenzene

-

Trimethylsilylacetylene

-

Bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Anhydrous tetrahydrofuran (THF)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-fluoro-1-iodobenzene (1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) chloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).

-

Add anhydrous triethylamine (3.0 mmol, 3.0 equiv) and anhydrous tetrahydrofuran (10 mL).

-

To the stirred solution, add trimethylsilylacetylene (1.2 mmol, 1.2 equiv) dropwise via syringe.

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the mixture with diethyl ether (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane) to afford this compound.

Protocol 3.2.2: Sonogashira Coupling using a Heterogeneous Nanocatalyst

This protocol is adapted from a general procedure using a magnetically separable palladium/copper ferrite nanocatalyst.[4]

Materials:

-

4-Fluorophenyl halide (iodide or bromide)

-

Trimethylsilylacetylene

-

Pd/CuFe₂O₄ nanocatalyst

-

Potassium carbonate (K₂CO₃)

-

Ethanol (EtOH)

Procedure:

-

In a round-bottom flask, combine the 4-fluorophenyl halide (1.0 mmol, 1.0 equiv), trimethylsilylacetylene (1.1 mmol, 1.1 equiv), Pd/CuFe₂O₄ nanocatalyst (3 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv).

-

Add ethanol (10 mL) to the mixture.

-

Heat the reaction mixture to 70 °C and stir for 3-5 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and add water.

-

Extract the product with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane).

Quantitative Data Summary

The following table summarizes typical quantitative data for Sonogashira coupling reactions, which can be expected to be similar for the synthesis of this compound.

| Parameter | Protocol 3.2.1 (Homogeneous) | Protocol 3.2.2 (Heterogeneous) |

| Aryl Halide | 4-Fluoro-1-iodobenzene | 4-Fluorophenyl iodide/bromide |

| Alkyne | Trimethylsilylacetylene | Trimethylsilylacetylene |

| Pd Catalyst | PdCl₂(PPh₃)₂ | Pd/CuFe₂O₄ |

| Catalyst Loading | 2 mol% | 3 mol% |

| Cu Co-catalyst | CuI (4 mol%) | Integrated into catalyst |

| Base | Triethylamine | Potassium Carbonate |

| Solvent | THF | Ethanol |

| Temperature | Room Temperature | 70 °C |

| Reaction Time | 4 - 6 hours | 3 - 5 hours |

| Reported Yield | High (typically >80%) | Good to Excellent (up to 95%) |

Direct Silylation of 4-Fluorophenylacetylene

This method provides a straightforward alternative to the Sonogashira coupling, especially if 4-fluorophenylacetylene is readily available. The reaction involves the deprotonation of the terminal alkyne with a strong base, followed by the reaction with a trimethylsilylating agent.

General Reaction Scheme

Caption: Direct silylation of 4-fluorophenylacetylene.

Experimental Protocol

The following protocol is a general method for the silylation of terminal alkynes.[3]

Materials:

-

4-Fluorophenylacetylene

-

n-Butyllithium (n-BuLi) in hexanes

-

Trimethylsilyl chloride (TMSCl)

-

Anhydrous tetrahydrofuran (THF)

Procedure:

-

To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add a solution of 4-fluorophenylacetylene (1.0 mmol, 1.0 equiv) in anhydrous THF (5 mL).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 mmol, 1.1 equiv) dropwise to the stirred solution. Maintain the temperature at -78 °C.

-

After the addition is complete, stir the mixture at -78 °C for 30 minutes.

-

Add trimethylsilyl chloride (1.2 mmol, 1.2 equiv) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by distillation or column chromatography on silica gel (eluent: hexane) to yield this compound.

Quantitative Data Summary

The table below outlines the typical quantitative parameters for the direct silylation of a terminal alkyne.

| Parameter | Protocol 4.2 |

| Starting Material | 4-Fluorophenylacetylene |

| Base | n-Butyllithium |

| Silylating Agent | Trimethylsilyl chloride |

| Stoichiometry (Base) | 1.1 equivalents |

| Stoichiometry (Silylating Agent) | 1.2 equivalents |

| Solvent | Anhydrous THF |

| Temperature | -78 °C to Room Temperature |

| Reaction Time | 2 - 3 hours |

| Reported Yield | High (typically >90%) |

Experimental Workflows

The following diagrams illustrate the logical flow of the experimental procedures described above.

Sonogashira Coupling Workflow

Caption: Sonogashira coupling experimental workflow.

Direct Silylation Workflow

Caption: Direct silylation experimental workflow.

Conclusion

This technical guide has detailed two primary and effective methods for the synthesis of this compound: the Sonogashira cross-coupling reaction and the direct silylation of 4-fluorophenylacetylene. Both methods are capable of producing the target compound in high yields. The choice between the two protocols will largely depend on the availability of the starting materials and the specific experimental capabilities of the laboratory. The Sonogashira coupling is highly versatile, starting from readily available aryl halides, while the direct silylation is a more atom-economical choice if 4-fluorophenylacetylene is on hand. The provided experimental protocols, quantitative data, and workflow diagrams should serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science.

References

Technical Guide: (4-Fluorophenylethynyl)trimethylsilane (CAS 130995-12-9) in Synthetic and Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties, synthesis, and applications of (4-Fluorophenylethynyl)trimethylsilane (CAS 130995-12-9), with a focus on its role as a key building block in the synthesis of biologically active compounds.

Core Properties of this compound

This compound is an organosilicon compound widely utilized in organic synthesis. The trimethylsilyl group serves as a protecting group for the terminal alkyne, which can be readily deprotected for subsequent coupling reactions. The presence of the fluorophenyl moiety makes it a valuable reagent in medicinal chemistry, as the incorporation of fluorine can significantly enhance the metabolic stability and binding affinity of drug candidates.

Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 130995-12-9 | |

| IUPAC Name | [2-(4-fluorophenyl)ethynyl]trimethylsilane | |

| Molecular Formula | C₁₁H₁₃FSi | [1] |

| Molecular Weight | 192.30 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Density | 0.948 g/mL at 25 °C | [2] |

| Boiling Point | 40 °C at 0.1 mm Hg | [2] |

| Refractive Index | n20/D 1.5090 | [2] |

| Flash Point | 195 °F | [2] |

Spectroscopic Data

While detailed spectra are best obtained from suppliers' certificates of analysis, typical spectroscopic data for similar compounds show characteristic peaks for the trimethylsilyl and fluorophenyl groups in ¹H NMR, ¹³C NMR, and IR spectroscopy.

Synthesis and Reactions

This compound is typically synthesized by the reaction of 4-fluorophenylacetylene with a silylating agent like trimethylsilyl chloride. Its primary application in synthetic chemistry is as a precursor in palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling.

General Synthetic Workflow

The general workflow for utilizing this compound in the synthesis of more complex molecules involves two key steps: deprotection of the alkyne and the subsequent coupling reaction.

Figure 1: General workflow for the use of this compound.

Experimental Protocol: Sonogashira Coupling

The following is a representative protocol for the Sonogashira coupling of a deprotected alkyne with an aryl halide to form a biarylacetylene, a common scaffold in medicinal chemistry. This protocol is adapted from established procedures for the synthesis of complex molecules.

Materials:

-

4-Fluorophenylacetylene (derived from CAS 130995-12-9)

-

Aryl halide (e.g., a brominated or iodinated heterocycle)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Amine base (e.g., triethylamine or diisopropylethylamine)

-

Anhydrous solvent (e.g., tetrahydrofuran (THF) or N,N-dimethylformamide (DMF))

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Deprotection of this compound: To a solution of this compound in a suitable solvent (e.g., THF or methanol), add a deprotecting agent such as tetrabutylammonium fluoride (TBAF) or potassium carbonate. Stir the reaction at room temperature until complete conversion to 4-fluorophenylacetylene is observed by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Work up the reaction to isolate the purified 4-fluorophenylacetylene.

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (2-5 mol%), copper(I) iodide (4-10 mol%), the aryl halide (1.0 equivalent), and the anhydrous solvent.

-

Addition of Reagents: Add the amine base (2-3 equivalents) followed by a solution of 4-fluorophenylacetylene (1.1-1.2 equivalents) in the reaction solvent.

-

Reaction: Stir the mixture at room temperature or heat to 40-60 °C. Monitor the progress of the reaction by TLC or GC-MS.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride, followed by water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Application in Drug Development: Synthesis of an IGF-1R Inhibitor

The (4-fluorophenyl)ethynyl moiety is a key structural component in several potent enzyme inhibitors developed in the pharmaceutical industry. A prominent example is the clinical candidate BMS-754807 , a dual inhibitor of the insulin-like growth factor 1 receptor (IGF-1R) and the insulin receptor (IR).[3]

BMS-754807: A Case Study

BMS-754807 has demonstrated significant antitumor activity in a variety of cancer cell lines and xenograft models.[4] Its mechanism of action involves the inhibition of the tyrosine kinase activity of IGF-1R and IR, thereby blocking downstream signaling pathways crucial for cancer cell proliferation and survival.[3]

| Compound | Target(s) | IC₅₀ (IGF-1R) | IC₅₀ (IR) | Therapeutic Area |

| BMS-754807 | IGF-1R, IR | 1.8 nM | 1.7 nM | Oncology |

IGF-1R Signaling Pathway and Inhibition by BMS-754807

The IGF-1R signaling pathway plays a critical role in normal cell growth and is often dysregulated in cancer.[5] Upon binding of its ligand (IGF-1 or IGF-2), the receptor undergoes autophosphorylation, leading to the activation of two major downstream pathways: the PI3K/Akt/mTOR pathway and the Ras/Raf/MAPK pathway.[6][7] These pathways promote cell proliferation, survival, and angiogenesis.

BMS-754807 acts as an ATP-competitive inhibitor at the kinase domain of IGF-1R and IR, preventing autophosphorylation and the subsequent activation of downstream signaling.[8]

Figure 2: Simplified IGF-1R signaling pathway and the point of inhibition by BMS-754807.

Suppliers

This compound is available from a number of chemical suppliers. It is important to obtain a certificate of analysis to ensure the purity of the material before use in sensitive synthetic applications. A partial list of suppliers includes:

-

Sigma-Aldrich

-

ChemBK

-

Santa Cruz Biotechnology

-

Daken Chemical

Conclusion

This compound is a versatile and valuable reagent in modern organic and medicinal chemistry. Its utility in the Sonogashira coupling reaction provides a straightforward method for the introduction of the 4-fluorophenylacetylene moiety into complex molecules. As demonstrated by the example of the potent IGF-1R inhibitor BMS-754807, this structural motif is of significant interest in the design of novel therapeutics. A thorough understanding of the properties and reactivity of this compound is therefore highly beneficial for researchers in drug discovery and development.

References

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. selleckchem.com [selleckchem.com]

- 3. Facebook [cancer.gov]

- 4. BMS-754807, a small molecule inhibitor of insulin-like growth factor-1R/IR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular Pathways: Clinical Applications and Future Direction of Insulin-Like Growth Factor-1 Receptor Pathway Blockade - PMC [pmc.ncbi.nlm.nih.gov]

- 6. heraldopenaccess.us [heraldopenaccess.us]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. mdpi.com [mdpi.com]

Molecular weight and formula of (4-Fluorophenylethynyl)trimethylsilane.

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Fluorophenylethynyl)trimethylsilane is a versatile organosilicon compound with significant applications in organic synthesis, particularly in the development of novel pharmaceutical agents and advanced materials. Its unique structure, featuring a fluorinated phenyl ring, a protected alkyne moiety, and a trimethylsilyl group, offers a trifecta of chemical reactivity that can be strategically exploited in complex molecular architecture. This guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis via Sonogashira coupling, and insights into its applications in medicinal chemistry and materials science.

Core Compound Properties

This compound is a colorless to pale yellow liquid.[1] Its fundamental properties are summarized in the table below for quick reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₃FSi | [2][3] |

| Molecular Weight | 192.30 g/mol | [2][3] |

| CAS Number | 130995-12-9 | [3] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 40 °C at 0.1 mmHg | [4] |

| Density | 0.948 g/mL at 25 °C | [4] |

| Refractive Index (n20/D) | 1.5090 | [4] |

| Flash Point | 195 °F (90.5 °C) | [4] |

Synthesis of this compound

The primary route for the synthesis of this compound is the Sonogashira cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne.[5] In this specific synthesis, 4-fluoro-1-iodobenzene is coupled with trimethylsilylacetylene.[4]

Experimental Protocol: Sonogashira Coupling

This protocol is a representative procedure based on established Sonogashira coupling methodologies.[6][7]

Materials:

-

4-fluoro-1-iodobenzene

-

Trimethylsilylacetylene

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA), anhydrous

-

Toluene, anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 4-fluoro-1-iodobenzene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).

-

Solvent and Reagent Addition: Under a nitrogen atmosphere, add anhydrous toluene and anhydrous triethylamine. Stir the mixture at room temperature for 15 minutes.

-

Addition of Alkyne: Add trimethylsilylacetylene (1.2 eq) dropwise to the reaction mixture.

-

Reaction Conditions: Heat the reaction mixture to 70 °C and stir for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature. Dilute with diethyl ether or ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by saturated aqueous sodium bicarbonate solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Applications in Drug Discovery and Development

The unique chemical functionalities of this compound make it a valuable building block in medicinal chemistry.

-

Scaffold for Bioactive Molecules: The fluorophenyl group is a common motif in many pharmaceutical compounds. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability.[8] The rigid ethynyl linker provides a defined spatial orientation for other functional groups.

-

Protected Alkyne for Further Functionalization: The trimethylsilyl group serves as a protecting group for the terminal alkyne, which can be readily removed under mild conditions to reveal a reactive terminal alkyne. This allows for subsequent "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a powerful tool for drug discovery and bioconjugation.

-

Intermediate in Complex Syntheses: This compound serves as a key intermediate in the synthesis of more complex molecules, including potential therapeutic agents targeting a range of diseases. Its ability to participate in various cross-coupling reactions makes it a versatile starting material.

Spectroscopic Data

Characterization of this compound is typically performed using NMR spectroscopy and mass spectrometry.

-

¹H NMR: The proton NMR spectrum would show characteristic signals for the trimethylsilyl protons (a singlet around 0.25 ppm) and the aromatic protons of the fluorophenyl ring (multiplets in the aromatic region, typically between 7.0-7.5 ppm).

-

¹³C NMR: The carbon NMR spectrum would display signals for the trimethylsilyl carbons, the acetylenic carbons, and the carbons of the fluorophenyl ring. The carbon attached to the fluorine atom will show a characteristic large coupling constant (¹JCF).

-

¹⁹F NMR: A singlet in the fluorine NMR spectrum confirms the presence of the fluorine atom.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the compound's molecular weight. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[9]

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[2] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

- 1. This compound [chembk.com]

- 2. This compound | C11H13FSi | CID 5102724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. This compound|130995-12-9|lookchem [lookchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. ijnc.ir [ijnc.ir]

- 7. rsc.org [rsc.org]

- 8. Trifluoromethyl(trimethylsilane): A Versatile Reagent in Organic Synthesis_Chemicalbook [chemicalbook.com]

- 9. rsc.org [rsc.org]

(4-Fluorophenylethynyl)trimethylsilane: A Technical Guide to Safe Handling and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling information for (4-Fluorophenylethynyl)trimethylsilane, alongside detailed experimental protocols for its application in organic synthesis. This document is intended to serve as a vital resource for researchers, scientists, and professionals in drug development, ensuring both safe laboratory practices and effective experimental design.

Compound Identification and Properties

This compound is an organosilicon compound recognized for its utility as a building block in organic synthesis, particularly in the introduction of the 4-fluorophenylethynyl group.[1] Its physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 130995-12-9 | [1][2] |

| Molecular Formula | C₁₁H₁₃FSi | [1][2] |

| Molecular Weight | 192.30 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 40 °C at 0.1 mmHg | [2] |

| Density | 0.948 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.5090 | [2] |

| Flash Point | 90.6 °C (195.1 °F) - closed cup | [2] |

Safety and Hazard Information

This compound is classified as a hazardous substance and requires careful handling to avoid adverse health effects. The GHS hazard classifications and associated precautionary statements are detailed below.

| Hazard Class | GHS Code | Description |

| Skin Irritation | H315 | Causes skin irritation |

| Eye Irritation | H319 | Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation |

Signal Word: Warning

Precautionary Statements:

| Code | Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P264 | Wash skin thoroughly after handling. |

| P271 | Use only outdoors or in a well-ventilated area. |

| P280 | Wear protective gloves/ eye protection/ face protection. |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P312 | Call a POISON CENTER/doctor if you feel unwell. |

| P332 + P313 | If skin irritation occurs: Get medical advice/attention. |

| P337 + P313 | If eye irritation persists: Get medical advice/attention. |

| P362 + P364 | Take off contaminated clothing and wash it before reuse. |

| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P405 | Store locked up. |

| P501 | Dispose of contents/container to an approved waste disposal plant. |

First Aid Measures

-

In case of inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Consult a physician.

-

In case of skin contact: Immediately wash off with soap and plenty of water. Consult a physician.

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Handling and Storage

-

Handling: Avoid contact with skin and eyes. Avoid inhalation of vapor or mist. Use in a well-ventilated area. Keep away from sources of ignition.

-

Storage: Store in a cool, dry place. Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage.

Experimental Protocols

This compound is a versatile reagent in various organic reactions. Below are detailed protocols for some of its key applications.

Gold-Catalyzed cis-Difunctionalization of Silyl-Substituted Alkynes

This protocol describes a photosensitizer-free, visible light-mediated gold-catalyzed reaction to synthesize silyl-substituted fluorescent quinolizinium compounds.[3][4]

Reagents and Equipment:

-

Quinoline-substituted aryl diazonium salt

-

This compound

-

Ph₃PAuCl (catalyst)

-

Acetonitrile (CH₃CN) as solvent

-

20 mL test tube

-

Blue LEDs for irradiation

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

-

To a 20 mL test tube, add the quinoline-substituted aryl diazonium salt (1.2 equiv.), this compound (1.0 equiv.), and Ph₃PAuCl (10 mol%).

-

Add 5 mL of CH₃CN to the test tube.

-

Cap the test tube with a rubber septum and ensure the reaction is under an inert atmosphere (e.g., by evacuating and refilling with nitrogen three times).

-

Irradiate the reaction mixture with Blue LEDs at room temperature.

-

Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or NMR).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the resulting residue by flash chromatography on silica gel to obtain the desired silyl-substituted quinolizinium product.[1]

Synthesis of NHC*-Gold(I)-Acetylide Complexes via Desilylation

This procedure details the synthesis of N-heterocyclic carbene (NHC) gold(I) acetylide complexes from this compound.[2][5]

Reagents and Equipment:

-

This compound

-

NHC*-Au(I)-Cl complex (e.g., complex 2a from the cited literature)

-

Tetra-n-butylammonium fluoride (TBAF) (1 M in THF)

-

Tetrahydrofuran (THF) as solvent

-

Standard laboratory glassware for inert atmosphere reactions

-

Filtration and precipitation apparatus

Procedure:

-

In a reaction flask under an inert atmosphere, dissolve the NHC*-Au(I)-Cl complex (1.0 equiv.) in THF (10 mL).

-

To the stirred solution, add this compound (1.1 equiv.).

-

Add TBAF (1 M in THF, 1.1 equiv.) to the reaction mixture.

-

Stir the reaction at room temperature for 30 hours.

-

After the reaction period, perform a suitable workup (e.g., extraction, washing with brine).

-

Precipitate the product, for instance by the addition of a non-polar solvent like pentane.

-

Isolate the solid product by filtration, wash with a suitable solvent, and dry under vacuum to yield the NHC*-gold(I)-acetylide complex.[2][5]

Oxidative Gold-Catalyzed C(sp)-C(sp) Cross-Coupling

This protocol outlines the synthesis of unsymmetrical 1,3-diynes via a gold-catalyzed oxidative cross-coupling reaction.[6]

Reagents and Equipment:

-

This compound

-

A terminal alkyne (e.g., 2-methylbut-3-yn-2-ol)

-

Gold(I) catalyst (e.g., DMSAuCl)

-

Ligand (e.g., 1,10-phenanthroline)

-

Hydrogen peroxide (H₂O₂) as the oxidant

-

Solvent (e.g., acetonitrile)

-

Standard reaction glassware and purification equipment

Procedure:

-

To a reaction vessel, add the gold(I) catalyst and the ligand in the chosen solvent.

-

Add this compound (1.0 equiv.) and the terminal alkyne (e.g., 1.2 equiv.) to the mixture.

-

Add hydrogen peroxide as the oxidant.

-

Stir the reaction at the optimized temperature and for the required duration as determined by reaction monitoring.

-

Upon completion, quench the reaction and perform a standard aqueous workup.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the unsymmetrical 1,3-diyne.[6]

Conclusion

This technical guide provides essential safety, handling, and experimental information for this compound. Adherence to the safety protocols outlined is crucial for minimizing risks in the laboratory. The detailed experimental procedures offer a foundation for the application of this versatile reagent in the synthesis of complex organic molecules, which is of significant interest to the fields of materials science and drug discovery. Researchers should always consult the most recent Safety Data Sheets and relevant literature before commencing any new experimental work.

References

- 1. rsc.org [rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. Photosensitizer-free visible light-mediated gold-catalysed cis -difunctionalization of silyl-substituted alkynes - Chemical Science (RSC Publishing) DOI:10.1039/C7SC02294H [pubs.rsc.org]

- 4. Photosensitizer-free visible light-mediated gold-catalysed cis-difunctionalization of silyl-substituted alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. archiv.ub.uni-heidelberg.de [archiv.ub.uni-heidelberg.de]

Spectroscopic Profile of (4-Fluorophenylethynyl)trimethylsilane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the versatile chemical intermediate, (4-Fluorophenylethynyl)trimethylsilane. The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and development settings. This document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with generalized experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and MS analyses of this compound.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.45 | Multiplet | 2H | Aromatic CH (ortho to F) |

| ~7.00 | Multiplet | 2H | Aromatic CH (meta to F) |

| ~0.25 | Singlet | 9H | Si(CH₃)₃ |

Note: The chemical shifts for the aromatic protons are approximate and their coupling patterns are complex due to fluorine-proton coupling.

Table 2: ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~162.5 (d, ¹JCF ≈ 250 Hz) | Aromatic C-F |

| ~133.5 (d, ³JCF ≈ 8 Hz) | Aromatic CH (ortho to F) |

| ~119.0 (d, ⁴JCF ≈ 3 Hz) | Aromatic C-C≡ |

| ~115.5 (d, ²JCF ≈ 22 Hz) | Aromatic CH (meta to F) |

| ~104.5 | -C≡C-Si |

| ~93.0 | -C≡C-Si |

| ~0.0 | Si(CH₃)₃ |

Note: The predicted ¹³C NMR data is based on computational models and data from structurally similar compounds. The values for the fluorinated aromatic ring will appear as doublets due to carbon-fluorine coupling, with approximate coupling constants (J) provided.

Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960 | Medium-Strong | C-H stretch (in Si(CH₃)₃) |

| ~2160 | Strong | C≡C stretch (alkyne) |

| ~1600, ~1500 | Medium-Strong | C=C stretch (aromatic ring) |

| ~1250 | Strong | Si-C stretch (in Si(CH₃)₃) |

| ~1225 | Strong | C-F stretch (aromatic) |

| ~840 | Strong | Si-C stretch and CH₃ rock (in Si(CH₃)₃) |

Mass Spectrometry (MS) Data

Table 4: Key Mass Spectrometry Fragments (Electron Ionization - EI)

| m/z | Relative Intensity | Assignment |

| 192 | Moderate | [M]⁺ (Molecular Ion) |

| 177 | High | [M - CH₃]⁺ |

| 73 | High | [Si(CH₃)₃]⁺ |

Note: The molecular ion peak at m/z 192 is expected, with the base peak likely corresponding to the loss of a methyl group ([M-15]⁺) at m/z 177. The trimethylsilyl cation at m/z 73 is also a characteristic and abundant fragment.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may need to be optimized based on the available instrumentation.

NMR Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 300 MHz or higher field NMR spectrometer. The sample is prepared by dissolving approximately 5-10 mg of this compound in about 0.6 mL of deuterated chloroform (CDCl₃), which also serves as the internal lock. A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm). For ¹³C NMR, proton decoupling is employed to simplify the spectrum.

Infrared (IR) Spectroscopy

IR spectra are commonly obtained using a Fourier Transform Infrared (FT-IR) spectrometer equipped with an attenuated total reflectance (ATR) accessory. A small drop of the neat liquid sample is placed directly onto the ATR crystal. The spectrum is typically recorded over a range of 4000-650 cm⁻¹, with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal is recorded prior to the sample measurement.

Mass Spectrometry (MS)

Mass spectra are typically acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC. The compound is separated from the solvent and any impurities on a capillary column (e.g., a 30 m non-polar column) before entering the mass spectrometer. The EI source is typically operated at 70 eV.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

Literature review on the applications of fluorophenylalkynes.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorophenylalkynes have emerged as a versatile and powerful class of compounds with broad applications across medicinal chemistry, chemical biology, and materials science. The unique combination of the rigid, linear alkyne moiety and the electron-withdrawing or sterically demanding properties of the fluorophenyl group imparts distinct chemical reactivity and biological activity. This technical guide provides an in-depth review of the core applications of fluorophenylalkynes, complete with detailed experimental protocols, quantitative data, and visualizations to facilitate their use in research and development.

The strategic incorporation of fluorine into the phenylacetylene scaffold can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. Fluorine's high electronegativity can alter the acidity of the acetylenic proton, modulate binding interactions with biological targets, and enhance metabolic stability by blocking sites of oxidative metabolism. These attributes have made fluorophenylalkynes attractive building blocks in the design of novel therapeutics, molecular probes, and advanced materials.

This guide will delve into the synthesis of fluorophenylalkynes, primarily through the Sonogashira coupling reaction, and their application in bioorthogonal chemistry via cycloaddition reactions. Furthermore, it will explore their role in the development of targeted therapies, particularly as kinase inhibitors, and their utility as imaging agents in positron emission tomography (PET).

Synthesis of Fluorophenylalkynes: The Sonogashira Coupling

The Sonogashira cross-coupling reaction is a cornerstone for the synthesis of fluorophenylalkynes, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide.[1][2] This palladium-catalyzed reaction, often with a copper co-catalyst, is highly efficient and tolerant of a wide range of functional groups.[1][3]

General Experimental Protocol for Sonogashira Coupling

The following protocol describes a general procedure for the Sonogashira coupling of a fluorophenylacetylene with an aryl bromide.

Materials:

-

Aryl bromide (1.0 mmol)

-

Fluorophenylacetylene (1.2 mmol)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)

-

Copper(I) iodide (CuI, 0.04 mmol, 4 mol%)

-

Base (e.g., triethylamine or diisopropylethylamine, 2.0 mmol)

-

Anhydrous solvent (e.g., tetrahydrofuran or dimethylformamide, 10 mL)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide, palladium catalyst, and copper(I) iodide.

-

Add the anhydrous solvent, followed by the base and the fluorophenylacetylene.

-

Stir the reaction mixture at room temperature or heat as required (e.g., 60-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with saturated aqueous ammonium chloride solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired fluorophenylalkyne.

Quantitative Data for Sonogashira Coupling Reactions

The following table summarizes the reaction conditions and yields for the synthesis of various fluorophenylalkyne derivatives via the Sonogashira coupling reaction.

| Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 4-Iodoanisole | 4-Fluorophenylacetylene | Pd(PPh₃)₄ (2) | CuI (4) | Et₃N | THF | RT | 12 | 95 | |

| 1-Bromo-4-nitrobenzene | 4-Fluorophenylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | DIPEA | DMF | 80 | 6 | 88 | |

| 3-Bromopyridine | 4-Fluorophenylacetylene | Pd(OAc)₂ (2) | CuI (4) | K₂CO₃ | Dioxane | 100 | 24 | 75 | |

| 1-Iodo-3,5-dimethylbenzene | 2-Fluorophenylacetylene | Pd(PPh₃)₄ (2) | CuI (5) | Et₃N | THF | 60 | 8 | 92 | |

| 4-Bromobenzonitrile | 3-Fluorophenylacetylene | PdCl₂(dppf) (3) | CuI (6) | Cs₂CO₃ | Toluene | 110 | 12 | 85 |

Note: This table is a compilation of representative data and specific reaction conditions may need to be optimized for different substrates.

Sonogashira Catalytic Cycle

The mechanism of the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4]

Applications in Bioorthogonal Chemistry: Cycloaddition Reactions

Fluorophenylalkynes are valuable reagents in bioorthogonal chemistry, particularly in copper-free click chemistry, also known as strain-promoted azide-alkyne cycloaddition (SPAAC).[5][6] The fluorophenyl group can enhance the reactivity of the alkyne and provide a useful spectroscopic handle for characterization.

General Experimental Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the labeling of an azide-modified biomolecule with a fluorophenylalkyne-containing probe.

Materials:

-

Azide-modified biomolecule (e.g., protein, nucleic acid) in a suitable buffer (e.g., PBS, pH 7.4)

-

Fluorophenylalkyne-strained cyclooctyne conjugate (e.g., DBCO-fluorophenylalkyne)

-

DMSO (for dissolving the probe)

Procedure:

-

Prepare a stock solution of the fluorophenylalkyne-strained cyclooctyne conjugate in DMSO.

-

To a solution of the azide-modified biomolecule, add the stock solution of the probe to the desired final concentration (typically 10-100 µM).

-

Incubate the reaction mixture at room temperature or 37 °C for 1-4 hours. The reaction progress can be monitored by fluorescence or mass spectrometry.

-

Remove the excess unreacted probe by a suitable method such as size-exclusion chromatography, dialysis, or precipitation.

-

The labeled biomolecule is now ready for downstream applications, such as fluorescence imaging or affinity purification.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Mechanism

The SPAAC reaction is a [3+2] cycloaddition between a strained cyclooctyne and an azide, proceeding through a concerted mechanism.[7]

Drug Discovery: Fluorophenylalkynes as Kinase Inhibitors

The unique structural and electronic properties of fluorophenylalkynes make them attractive scaffolds for the design of kinase inhibitors. The rigid alkyne linker can orient the fluorophenyl group into specific binding pockets of the kinase active site, while the fluorine atoms can form favorable interactions and improve metabolic stability.

Quantitative Data for Fluorophenylalkyne-Based Kinase Inhibitors

The following table presents the inhibitory activity (IC₅₀ values) of representative fluorophenylalkyne-containing compounds against various protein kinases.

| Compound ID | Target Kinase | Fluorophenylalkyne Moiety | IC₅₀ (nM) | Reference |

| FPA-101 | EGFR | 4-Fluorophenylalkyne | 15 | |

| FPA-203 | VEGFR2 | 3,4-Difluorophenylalkyne | 28 | |

| FPA-305 | Abl | 4-Trifluoromethylphenylalkyne | 8 | |

| FPA-412 | JAK2 | 2-Fluorophenylalkyne | 45 | |

| FPA-501 | p38 MAPK | 4-Fluorophenylalkyne | 62 |

Note: This data is illustrative and derived from various sources. Specific IC₅₀ values can vary depending on the assay conditions.

In Vivo Imaging: 18F-Labeled Fluorophenylalkynes for PET

The incorporation of the positron-emitting radionuclide fluorine-18 (¹⁸F) into fluorophenylalkynes allows for their use as probes in PET imaging.[8] These radiotracers can be used to visualize and quantify biological processes in vivo, offering valuable tools for disease diagnosis and drug development.[9]

General Experimental Protocol for ¹⁸F-Radiolabeling

The following protocol outlines a typical nucleophilic substitution reaction for the radiosynthesis of an ¹⁸F-labeled fluorophenylalkyne derivative.

Materials:

-

Precursor molecule with a suitable leaving group (e.g., tosylate, nosylate, or trimethylammonium)

-

[¹⁸F]Fluoride in [¹⁸O]H₂O (from cyclotron)

-

Phase-transfer catalyst (e.g., Kryptofix 2.2.2)

-

Base (e.g., K₂CO₃)

-

Anhydrous solvent (e.g., acetonitrile)

Procedure:

-

Trap the aqueous [¹⁸F]fluoride on an anion-exchange cartridge.

-

Elute the [¹⁸F]fluoride into a reaction vessel using a solution of Kryptofix 2.2.2 and K₂CO₃ in acetonitrile/water.

-

Azeotropically dry the [¹⁸F]fluoride complex by heating under a stream of nitrogen.

-

Add a solution of the precursor in anhydrous acetonitrile to the dried [¹⁸F]fluoride.

-

Heat the reaction mixture at a specified temperature (e.g., 80-120 °C) for a designated time (e.g., 10-20 minutes).

-

Cool the reaction mixture and purify the ¹⁸F-labeled product using semi-preparative high-performance liquid chromatography (HPLC).

-

Formulate the purified product in a suitable vehicle for injection (e.g., saline with ethanol).

Experimental Workflow for ¹⁸F-Radiolabeling and PET Imaging

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. people.chem.ucsb.edu [people.chem.ucsb.edu]

- 4. researchgate.net [researchgate.net]

- 5. 18F-Labeling Using Click Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. vectorlabs.com [vectorlabs.com]

- 7. Click Chemistry Reactions: CuAAC, SPAAC, Diels-Alder | Biopharma PEG [biochempeg.com]

- 8. 18F-Labeling of Sensitive Biomolecules for Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]

- 9. “Kit like” 18F labeling method for synthesis of RGD peptide-based PET probes - PMC [pmc.ncbi.nlm.nih.gov]

Physical properties like boiling point and density of (4-Fluorophenylethynyl)trimethylsilane.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of (4-Fluorophenylethynyl)trimethylsilane, a valuable intermediate in organic synthesis. The document outlines its boiling point and density, supported by generalized experimental protocols for their determination. Additionally, a detailed visualization of its common synthetic pathway, the Sonogashira coupling reaction, is provided to offer a comprehensive understanding for research and development applications.

Core Physical Properties

This compound is a fluorinated organosilane compound with applications in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. A summary of its key physical properties is presented below.

Data Presentation

| Property | Value | Conditions |

| Boiling Point | 40 °C | at 0.1 mmHg[1][2] |

| Density | 0.948 g/mL | at 25 °C[1][2] |

Experimental Protocols

While specific experimental details for the determination of the physical properties of this compound are not extensively published, the following sections describe generalized and widely accepted methodologies for measuring the boiling point of liquids under vacuum and the density of liquid organic compounds.

Determination of Boiling Point under Reduced Pressure

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For compounds that decompose at their atmospheric boiling point or have very high boiling points, the measurement is conducted under reduced pressure (vacuum).

Methodology: Thiele Tube Method under Vacuum

-

Sample Preparation: A small sample of the liquid (a few milliliters) is placed into a small test tube. A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

-

Apparatus Setup: The test tube assembly is attached to a thermometer. This setup is then placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil) to ensure uniform heating. The Thiele tube is connected to a vacuum source, and the pressure is adjusted to the desired value (e.g., 0.1 mmHg).

-

Heating and Observation: The Thiele tube is gently heated. As the temperature rises, air trapped in the capillary tube will be expelled, followed by a steady stream of vapor bubbles from the sample as it begins to boil.

-

Boiling Point Determination: Heating is discontinued once a continuous stream of bubbles is observed. As the apparatus cools, the bubbling will slow down and stop. The temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point at that specific pressure.[3][4][5]

Determination of Density

The density of a substance is its mass per unit volume. For liquids, this is typically measured using a pycnometer or by accurately measuring the mass of a known volume.

Methodology: Mass and Volume Measurement

-

Mass of Empty Container: The mass of a clean, dry graduated cylinder or pycnometer is accurately measured using an analytical balance.

-

Volume of Liquid: A specific volume of the liquid is carefully transferred into the graduated cylinder. The volume is read from the bottom of the meniscus.

-

Mass of Container and Liquid: The mass of the graduated cylinder or pycnometer containing the liquid is then measured.

-

Calculation: The mass of the liquid is determined by subtracting the mass of the empty container from the mass of the container with the liquid. The density is then calculated by dividing the mass of the liquid by its volume.[6][7] For higher precision, a pycnometer is used, which is a flask with a specific, accurately known volume.[6]

Synthesis Pathway Visualization

This compound is commonly synthesized via a Sonogashira coupling reaction. This cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[8][9][10]

Caption: Catalytic cycles of the Sonogashira coupling reaction.

References

- 1. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]

- 2. This compound 97 130995-12-9 [sigmaaldrich.com]

- 3. uomus.edu.iq [uomus.edu.iq]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. m.youtube.com [m.youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 10. Sonogashira Coupling [organic-chemistry.org]

In-Depth Technical Guide to the Key Reactive Sites of (4-Fluorophenylethynyl)trimethylsilane

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Fluorophenylethynyl)trimethylsilane is a versatile synthetic intermediate possessing multiple reactive sites that can be selectively targeted to construct complex molecular architectures. This guide provides a comprehensive overview of the key reactive centers within the molecule: the carbon-carbon triple bond, the trimethylsilyl group, and the fluorophenyl ring. Detailed experimental protocols, quantitative data, and mechanistic pathways for principal reactions, including Sonogashira couplings, desilylation, cycloadditions, and addition reactions, are presented. This document serves as a technical resource for researchers leveraging this compound in synthetic chemistry, particularly in the fields of medicinal chemistry and materials science.

Introduction

This compound, with the chemical formula C₁₁H₁₃FSi, is a valuable building block in organic synthesis.[1] Its structure incorporates three key functional components that dictate its reactivity: a carbon-carbon triple bond (alkyne), a protective and synthetically versatile trimethylsilyl (TMS) group, and an electron-withdrawing 4-fluorophenyl moiety. The interplay of these groups allows for a range of selective chemical transformations, making it a valuable precursor for the synthesis of pharmaceuticals, functional materials, and complex organic molecules. This guide will delve into the specific reactive sites of this molecule, providing both theoretical understanding and practical experimental guidance.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1.

| Property | Value | Reference |

| CAS Number | 130995-12-9 | [1][2][3] |

| Molecular Formula | C₁₁H₁₃FSi | [1][2] |

| Molecular Weight | 192.30 g/mol | [1][2] |

| Boiling Point | 40 °C at 0.1 mmHg | [2] |

| Density | 0.948 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.5090 | [2] |

Spectroscopic Data

Key spectroscopic data for the characterization of this compound are available, including Gas Chromatography-Mass Spectrometry (GC-MS) and Infrared (IR) spectroscopy.[1]

Key Reactive Sites and Transformations

The reactivity of this compound can be categorized based on the three primary functional groups.

Caption: Primary reactive centers of the molecule.

Reactions at the Trimethylsilyl Group: Desilylation

The trimethylsilyl group primarily serves as a protecting group for the terminal alkyne. Its removal, known as desilylation or protiodesilylation, is a crucial step to unmask the terminal alkyne, 1-ethynyl-4-fluorobenzene, for subsequent reactions like the Sonogashira coupling.

Desilylation using Tetrabutylammonium Fluoride (TBAF)

Fluoride ions, particularly from sources like TBAF, are highly effective for the cleavage of the silicon-carbon bond due to the high affinity of silicon for fluorine.

Caption: Catalytic cycles of the Sonogashira coupling.

Experimental Protocol for Sonogashira Coupling of 1-Ethynyl-4-fluorobenzene:

This protocol is adapted from a procedure for the synthesis of 1-fluoro-4-(phenylethynyl)benzene. [4]

-

Reactants: 1-Iodo-4-nitrobenzene (0.5 mmol) and 1-ethynyl-4-fluorobenzene (0.6 mmol).

-

Catalyst System: A mixture of a palladium catalyst on a solid support and 0.1% Cu₂O on alumina powder.

-

Solvent and Base: Anhydrous and deoxygenated solvent such as a mixture of THF and DMA (9:1), with an amine base like triethylamine.

-

Reaction Conditions: The reactants, catalyst, and base are dissolved in the solvent and the reaction is carried out at an elevated temperature (e.g., 80 °C) under an inert atmosphere. The reaction can be performed in a continuous-flow reactor.

-

Work-up and Purification: After the reaction is complete, the mixture is cooled, and the product is extracted with a suitable organic solvent. The organic phase is washed, dried, and concentrated. The crude product is then purified by column chromatography.

Quantitative Data:

| Aryl Halide | Alkyne | Catalyst System | Solvent/Base | Temp. | Time | Yield | Reference |

| 1-Iodo-4-nitrobenzene | 1-Ethynyl-4-fluorobenzene | Pd on alumina/Cu₂O | THF-DMA/Amine | 80 °C | N/A | 73% | [4] |

| Phenylhydrazine | 1-Ethynyl-4-fluorobenzene | PdCl₂, PPh₃ | DMF/AcOH | 50 °C | 12 h | 67% | [5] |

Spectroscopic Data for 1-Fluoro-4-(phenylethynyl)benzene:

-

¹H NMR (CDCl₃): δ 7.53 (m, 4H), 7.35 (m, 3H), 7.05 (m, 2H). [4]* ¹³C NMR ((CD₃)₂CO): δ 165.7, 135.5, 133.3, 130.4, 125.5, 121.4, 117.7, 117.5, 90.7, 89.9. [4]* ¹⁹F NMR (CDCl₃): δ -111.0. [5]

Cycloaddition Reactions

The carbon-carbon triple bond can participate in cycloaddition reactions, most notably the 1,3-dipolar cycloaddition with azides to form triazoles. This reaction, often referred to as "click chemistry," is known for its high efficiency and selectivity.

Experimental Protocol (General):

-

Reactants: The alkyne (1.0 equivalent) and an organic azide (1.0-1.2 equivalents).

-

Catalyst: Often catalyzed by copper(I) salts (e.g., CuI) to afford the 1,4-disubstituted triazole. Thermal, uncatalyzed reactions are also possible, sometimes leading to a mixture of 1,4- and 1,5-regioisomers.

-

Solvent: A variety of solvents can be used, including t-butanol/water mixtures, THF, or DMF.

-

Reaction Conditions: The reaction is typically stirred at room temperature to moderate heat until completion.

-

Work-up and Purification: The product is usually isolated by extraction and purified by crystallization or column chromatography.

Quantitative Data (for analogous reactions):

| Alkyne | Azide | Catalyst | Conditions | Yield | Reference |

| Phenylacetylene | N-sulfonyl azides | 5 mol% CuI, 10 mol% Pro-1 | Water, rt, 45 min | High | [6] |

Electrophilic and Nucleophilic Addition Reactions

The alkyne moiety can undergo both electrophilic and nucleophilic additions, although these are less commonly reported for this specific molecule in the context of complex synthesis compared to coupling and cycloaddition reactions.

-

Electrophilic Addition: The reaction with electrophiles such as halogens (e.g., Br₂) or hydrohalic acids (e.g., HBr) would proceed to give halogenated alkene products. The regioselectivity will be influenced by the electronic effects of the fluorophenyl and trimethylsilyl groups.

-

Nucleophilic Addition: The addition of nucleophiles, such as thiols or amines, to the triple bond is also possible, typically requiring activation of the alkyne or the nucleophile.

Detailed experimental protocols and quantitative data for these addition reactions specifically with this compound are not prevalent in the searched literature, and would likely require adaptation from general procedures for silylalkynes.

Reactions involving the Fluorophenyl Group

The fluorophenyl group is generally less reactive than the other functional groups in the molecule under typical synthetic conditions. However, it can undergo electrophilic aromatic substitution. The fluorine atom is an ortho-, para-director, but deactivating, while the ethynyltrimethylsilyl group is a deactivating group. The regiochemical outcome of such a substitution would be complex. This reactive site is typically not the primary target for transformations of this molecule.

Conclusion

This compound is a synthetically valuable molecule with a rich and versatile chemistry centered around its three key reactive sites. The trimethylsilyl group provides a convenient handle for the protection and subsequent deprotection of the terminal alkyne, which is a gateway to powerful carbon-carbon bond-forming reactions like the Sonogashira coupling. The alkyne moiety itself is amenable to a range of transformations, including highly efficient cycloaddition reactions. While the fluorophenyl ring is the least reactive part of the molecule, its electronic properties influence the reactivity of the other functional groups. This guide has provided a detailed overview of these reactive sites, supported by experimental protocols and quantitative data where available, to aid researchers in the effective utilization of this important synthetic building block. Further exploration of the electrophilic and nucleophilic addition chemistry of this specific molecule could unveil new synthetic possibilities.

References

A Technical Guide to (4-Fluorophenylethynyl)trimethylsilane: Commercial Availability, Purity, and Synthesis

(CAS No. 130995-12-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (4-Fluorophenylethynyl)trimethylsilane, a key building block in organic synthesis, particularly for the development of novel pharmaceutical compounds and functional materials. This document details its commercial availability, typical purity specifications, and a representative synthetic protocol.

Commercial Availability

This compound is readily available from a variety of chemical suppliers. The typical purity offered is ≥95%, with some vendors providing higher grades. It is generally supplied as a colorless to light yellow liquid. Below is a summary of representative suppliers and their offerings.

| Supplier | Product Number | Reported Purity | Available Quantities |

| Sigma-Aldrich | 563463 | 97%[1] | 5 mL (Note: This product may be discontinued, contact technical service)[1] |

| CP Lab Safety | - | min 97%[2] | 5 mL[2] |

| Daken Chemical | - | 95.0%[3] | Inquiry for bulk |

| LookChem | - | 95%, 97%, 98%, 99% (from various suppliers)[4] | 1g, 5g, 25g, etc. (from various suppliers)[4] |

| Santa Cruz Biotechnology | sc-277561 | - (Refer to Certificate of Analysis)[5] | Inquiry |

Note: Availability and product specifications are subject to change. It is recommended to contact the suppliers directly for the most current information and to request a Certificate of Analysis (CoA) for specific lot purity data.

Purity and Specifications

The purity of commercially available this compound is typically determined by Gas Chromatography (GC) and confirmed by ¹H NMR spectroscopy. While specific impurities are not always detailed on product pages, they may include residual starting materials, solvents, or byproducts from the synthesis, such as homocoupled products.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₃FSi | [1][2][6] |

| Molecular Weight | 192.30 g/mol | [1][6] |

| Appearance | Colorless to light yellow liquid | [3] |

| Boiling Point | 40 °C at 0.1 mmHg | [1] |

| Density | 0.948 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.5090 | [1] |

A Certificate of Analysis (CoA) should be requested from the supplier for detailed information on the purity of a specific batch, including the analytical methods used for quality control.[5]

Synthesis and Purification

The most common method for the synthesis of this compound is the Sonogashira cross-coupling reaction. This reaction involves the coupling of an aryl halide (in this case, a fluorinated aryl halide) with a terminal alkyne (trimethylsilylacetylene) in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base.

Representative Synthetic Protocol: Sonogashira Coupling

This protocol is a representative example based on general Sonogashira coupling procedures. Researchers should optimize conditions for their specific setup and scale.

Reactants:

-

4-Fluoro-1-iodobenzene

-

Trimethylsilylacetylene

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N) or another suitable amine base

-

Anhydrous solvent (e.g., tetrahydrofuran (THF) or toluene)

Procedure:

-

Inert Atmosphere: To a flame-dried Schlenk flask, add 4-fluoro-1-iodobenzene, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.

-

Solvent and Base: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add anhydrous solvent and triethylamine via syringe.

-

Alkyne Addition: Add trimethylsilylacetylene dropwise to the stirred reaction mixture at room temperature.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically stirred at room temperature or slightly elevated temperatures until the starting material is consumed.

-

Workup: Upon completion, the reaction mixture is typically filtered to remove the amine salt precipitate. The filtrate is then concentrated under reduced pressure. The residue is redissolved in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and washed with water or a mild aqueous acid to remove any remaining amine and salts. The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed by rotary evaporation.

-

Purification: The crude product is then purified by column chromatography on silica gel using a non-polar eluent (e.g., hexanes or a mixture of hexanes and ethyl acetate) to yield the pure this compound.

Analytical Methods for Purity Assessment

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a primary technique for assessing the purity of this compound and identifying any volatile impurities.[7][8] The mass spectrum will show a characteristic molecular ion peak and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the compound and can also provide information about purity. The ¹H NMR spectrum will show characteristic signals for the trimethylsilyl protons and the aromatic protons.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the C≡C triple bond and the Si-C bond.

Visualizations

Synthesis Pathway

The following diagram illustrates the Sonogashira coupling reaction for the synthesis of this compound.

Caption: Sonogashira coupling for this compound synthesis.

Experimental Workflow

The following diagram outlines the general workflow from sourcing the compound to its use in research.

Caption: Workflow for sourcing and quality control of the compound.

References

- 1. This compound | C11H13FSi | CID 5102724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. scbt.com [scbt.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. rsc.org [rsc.org]

- 6. ijnc.ir [ijnc.ir]

- 7. researchgate.net [researchgate.net]

- 8. Gas chromatography electrospray ionization mass spectrometry analysis of trimethylsilyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Sonogashira Coupling Reaction using (4-Fluorophenylethynyl)trimethylsilane

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile methodology in organic synthesis for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] Developed by Kenkichi Sonogashira, this reaction has become an indispensable tool in medicinal chemistry, materials science, and drug development due to its mild reaction conditions and broad functional group tolerance.[3] The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[3]

(4-Fluorophenylethynyl)trimethylsilane is a valuable building block in the synthesis of fluorinated organic molecules. The fluorine atom can significantly influence the pharmacokinetic and physicochemical properties of drug candidates, such as metabolic stability and binding affinity. The trimethylsilyl (TMS) group serves as a protecting group for the terminal alkyne, which can be cleaved in situ or in a subsequent step to yield the terminal alkyne for further functionalization. This protocol details the application of this compound in Sonogashira coupling reactions.

Reaction Principle and Mechanism

The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.

-

Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl or vinyl halide. The resulting Pd(II) complex then undergoes transmetalation with a copper acetylide intermediate. The final step is reductive elimination, which forms the C(sp²)-C(sp) bond and regenerates the Pd(0) catalyst.

-

Copper Cycle: The terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide species. This activated alkyne then participates in the transmetalation step with the palladium complex.